molecular formula C11H7N3O2S B3013645 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid CAS No. 1023299-41-3

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid

Cat. No. B3013645
CAS RN: 1023299-41-3
M. Wt: 245.26
InChI Key: JMOXHSOGPUXLLK-UHFFFAOYSA-N
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Description

“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” is a chemical compound that has been studied for its potential therapeutic applications . It has been discovered as a selective EP(1) receptor antagonist for the treatment of overactive bladder .


Molecular Structure Analysis

The molecular formula of “2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” is C11H7N3O2S . It contains a five-membered heterocyclic moiety .

Scientific Research Applications

Anticancer Properties

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid: exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly breast cancer. The compound’s mechanism of action involves inhibiting specific pathways crucial for cancer cell survival and proliferation .

Breast Cancer Treatment

Given the compound’s structural features, it may serve as a lead compound for developing novel breast cancer therapies. Its efficacy could be further investigated in preclinical and clinical studies .

Apoptosis Induction

In vitro studies have demonstrated that 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid induces apoptosis in cancer cells. This programmed cell death mechanism is essential for controlling tumor growth .

Urinary Frequency and Incontinence Treatment

Interestingly, related compounds (such as mirabegron) have been explored for treating urinary frequency, incontinence, and urgency associated with overactive bladder. While not directly studied for this purpose, the structural similarities suggest potential in this area .

Antihypertensive Activity

Derivatives of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid have been evaluated for their antihypertensive effects in animal models. These studies provide insights into its cardiovascular properties .

Phosphoinositide 3-Kinase δ Inhibition

Indazoles, including our compound of interest, can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ). This enzyme plays a role in inflammatory responses and respiratory diseases. Investigating the compound’s impact on PI3Kδ could lead to therapeutic breakthroughs .

Future Directions

“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” has been studied for its potential therapeutic applications, particularly in the treatment of overactive bladder . Future research may focus on further elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in clinical trials.

properties

IUPAC Name

2-indazol-1-yl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOXHSOGPUXLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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